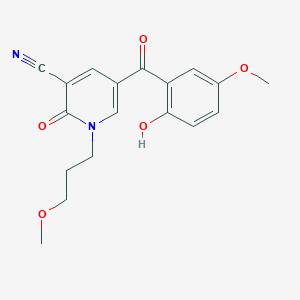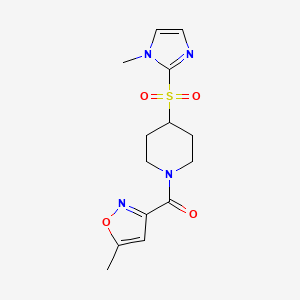
(4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidin-1-yl)(5-methylisoxazol-3-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a complex organic molecule that contains several functional groups, including an imidazole ring, a piperidine ring, a sulfonyl group, and an isoxazole ring . These functional groups suggest that the compound could have interesting chemical properties and potential applications in fields like medicinal chemistry.
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group . For example, the imidazole ring might be introduced using a method similar to the one described in a study on the synthesis of imidazole derivatives .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups . The exact structure would depend on the specific arrangement and connectivity of these groups.Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the various functional groups. For example, the imidazole ring is known to participate in various chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure . For example, the presence of multiple rings might increase its stability, while the various functional groups could affect its polarity and solubility.Aplicaciones Científicas De Investigación
a. Antimicrobial Activity: Imidazole-containing compounds exhibit antibacterial, antimycobacterial, and antifungal properties. They have been investigated for their efficacy against various pathogens, making them promising candidates for novel antimicrobial drugs.
b. Anti-Inflammatory Agents: Certain imidazole derivatives possess anti-inflammatory activity. Researchers study their effects on inflammatory pathways and their potential use in managing inflammatory diseases.
c. Anticancer Potential: Imidazole-based compounds have been evaluated for their antitumor properties. Their mechanisms of action may involve inhibition of cell proliferation or interference with specific signaling pathways.
d. Antiviral Agents: Given the global health challenges posed by viral infections, imidazole-containing molecules are explored as potential antiviral agents. Their activity against specific viruses is an area of active research.
e. Antidiabetic Compounds: Researchers investigate imidazole derivatives for their effects on glucose metabolism and insulin sensitivity. These compounds may contribute to the development of antidiabetic drugs.
f. Antioxidants: Imidazole-containing molecules exhibit antioxidant properties, which are crucial for combating oxidative stress-related diseases. Their ability to scavenge free radicals is of interest.
g. Ulcerogenic Activity: Some imidazole derivatives have been studied for their ulcerogenic effects. Understanding their impact on gastric mucosa and ulcer formation is essential for drug safety assessment.
Other Applications
Apart from medicinal chemistry, imidazole compounds find utility in other fields:
a. Coordination Chemistry: Imidazole ligands form stable complexes with metal ions. These complexes are used in catalysis, sensors, and materials science.
b. Organic Synthesis: Imidazole serves as a versatile building block in organic synthesis. It participates in various reactions, such as cyclizations and cross-couplings, leading to diverse functionalized compounds.
c. Material Science: Imidazole-containing polymers and materials exhibit unique properties, including conductivity, solubility, and mechanical strength. They find applications in electronics, coatings, and membranes.
d. Analytical Chemistry: Imidazole derivatives are employed as indicators, reagents, and chelating agents in analytical methods. Their selective binding to specific analytes aids in detection and quantification.
Safety and Hazards
Mecanismo De Acción
Target of Action
The compound, also known as 1-(5-methyl-1,2-oxazole-3-carbonyl)-4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]piperidine, is a derivative of imidazole . Imidazole derivatives have been reported to show a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . .
Mode of Action
Imidazole derivatives are known to interact with various biological targets due to their broad range of chemical and biological properties . The specific interaction of this compound with its targets and the resulting changes would need further investigation.
Biochemical Pathways
Given the broad range of activities of imidazole derivatives, it can be inferred that multiple pathways could potentially be affected .
Result of Action
Given the broad range of activities of imidazole derivatives, it can be inferred that this compound could potentially have multiple effects at the molecular and cellular level .
Propiedades
IUPAC Name |
[4-(1-methylimidazol-2-yl)sulfonylpiperidin-1-yl]-(5-methyl-1,2-oxazol-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O4S/c1-10-9-12(16-22-10)13(19)18-6-3-11(4-7-18)23(20,21)14-15-5-8-17(14)2/h5,8-9,11H,3-4,6-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGZFDVXCOMQHOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)N2CCC(CC2)S(=O)(=O)C3=NC=CN3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidin-1-yl)(5-methylisoxazol-3-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

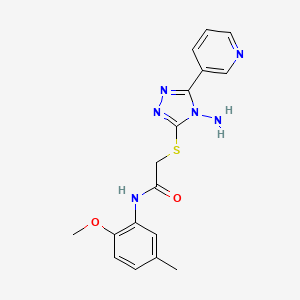
![N-({[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}(ethylcarbamoyl)amino)(tert-butoxy)formamide](/img/structure/B2818588.png)
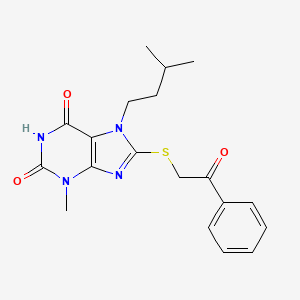
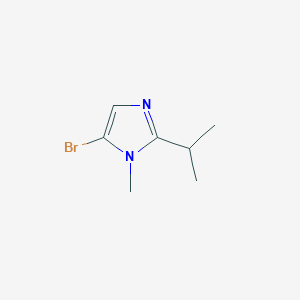
![N-[4-(1H-benzimidazol-2-yl)phenyl]-3,5-dimethoxybenzamide](/img/structure/B2818592.png)
![7-Amino-3-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B2818593.png)
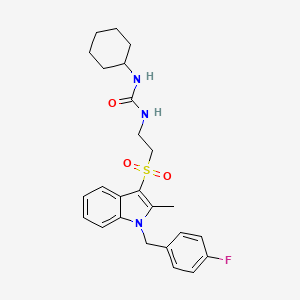
![N-(6-fluorobenzo[d]thiazol-2-yl)-3,4-dimethyl-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2818597.png)

![N-(3,5-dimethylphenyl)-2-[(2-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B2818599.png)
![1-[2-(6-Methylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-4-phenylbutan-1-one](/img/structure/B2818603.png)

